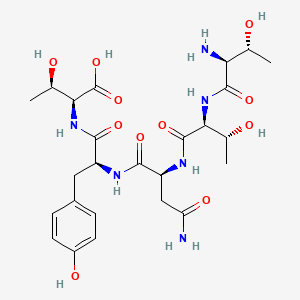
5,5-Diphenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of two phenyl groups at the 5-position enhances its stability and reactivity, making it a valuable scaffold in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of N-acyl derivatives. One common method is the benzylation of lithium enolates of N-acyl derivatives, which is sensitive to the method of quenching the reaction. Effective yields and high diastereoselectivities are observed when the reactions are quenched into aqueous buffer . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable chiral auxiliaries and efficient quenching methods are crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolidinone ring.
Common Reagents and Conditions
Benzylation: Lithium enolates of N-acyl derivatives are commonly used, with aqueous buffer quenching providing effective yields.
Methylation: Sodium enolates are preferred for methylation reactions, yielding high diastereoselectivities.
Major Products
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in synthetic organic chemistry and medicinal applications.
Wissenschaftliche Forschungsanwendungen
5,5-Diphenyl-1,3-oxazolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,5-Diphenyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae and Bacteroides fragilis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
5,5-Diphenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which provides enhanced stability and reactivity. Its use as a chiral auxiliary in synthetic organic chemistry sets it apart from other oxazolidinones, making it a valuable tool for the synthesis of enantiomerically pure compounds .
Eigenschaften
CAS-Nummer |
52481-82-0 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
5,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-14-16-11-15(18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
InChI-Schlüssel |
LVWDOTMVYBUIMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


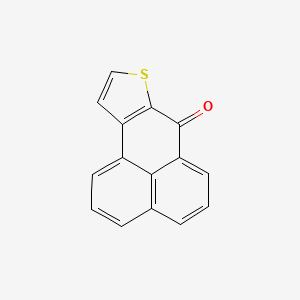

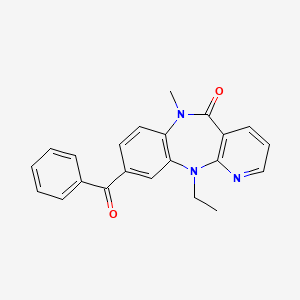
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
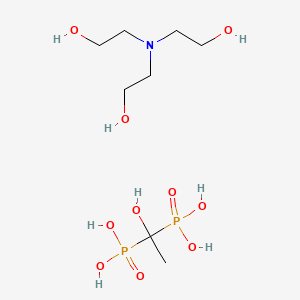
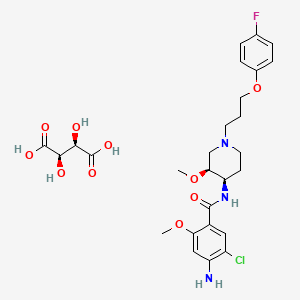
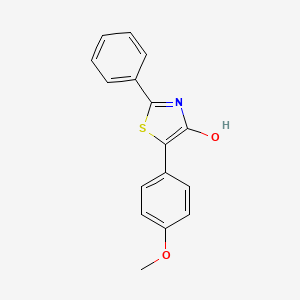

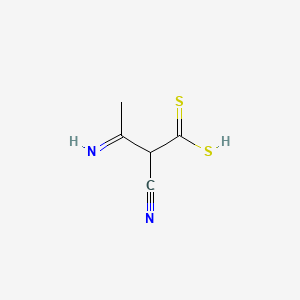
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
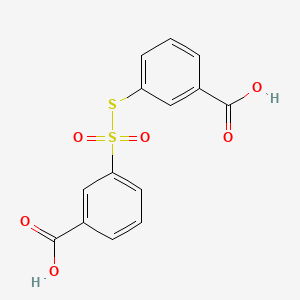
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
